N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO5S/c1-26-16-8-4-14(5-9-16)20(23)22-13-19(18-3-2-12-27-18)28(24,25)17-10-6-15(21)7-11-17/h2-12,19H,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGGVXZSODNREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Intermediate Sulfonyl Compound: The reaction begins with the sulfonylation of 4-fluoroaniline using a sulfonyl chloride reagent under basic conditions to form the intermediate sulfonyl compound.
Coupling with Furan Derivative: The intermediate sulfonyl compound is then coupled with a furan derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired intermediate.
Amidation Reaction: The final step involves the amidation of the intermediate with 4-methoxybenzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The compound may also interact with receptors in the body, modulating their function and leading to therapeutic effects. The exact pathways and molecular targets are the subject of ongoing research.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Comparisons
Table 1. Key Structural and Spectroscopic Features
Substituent Effects
- Electron-Withdrawing Groups (NO₂, SO₂): Increase polarity and hydrogen-bonding capacity, as seen in 4MNB and the target compound.
- Electron-Donating Groups (OCH₃) : Enhance solubility but reduce electrophilicity. The target compound’s methoxy group balances hydrophilicity, unlike 4MNB’s nitro group, which may hinder solubility .
- Heterocycles (Furan vs.
Biological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide (CAS Number: 896312-02-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 474.5 g/mol. The compound features a furan ring and a fluorobenzenesulfonyl group, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The sulfonyl and furan groups enhance binding affinity to these targets, potentially modulating their activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit anticancer properties. For instance, flavonoids, which share some structural components with this compound, have been shown to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Table 1: Comparison of Anticancer Potency
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | TBD |
| 5-Fluorouracil | 4.98 | Induces apoptosis via caspase activation |
| Compound 6l | 0.46 | Mitochondrial pathway activation |
Case Studies
- In Vitro Studies : In a study assessing the biological activity of various synthesized flavonols against human non-small cell lung cancer cells (A549), compounds with similar functional groups exhibited significant inhibitory effects on cell proliferation, suggesting that this compound may also possess similar anticancer properties .
- Mechanistic Insights : Research into the mechanisms by which related compounds exert their effects has revealed that they often induce apoptosis by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax. This pathway is crucial for the potential therapeutic application of this compound in oncology .
Pharmacological Properties
The pharmacological profile of this compound remains under investigation. Preliminary findings suggest that its unique structure may confer properties such as enhanced solubility and reactivity, which are beneficial for drug development.
Q & A
Q. What are the optimal synthetic routes for N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Sulfonation of 4-fluorobenzenesulfonyl chloride with a furan-2-yl-ethylamine intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide core .
- Step 2 : Amide coupling between the sulfonamide intermediate and 4-methoxybenzoic acid using carbodiimide catalysts (e.g., EDCI/HOBt) in dimethylformamide (DMF) at room temperature .
- Key Optimization : Use protective groups (e.g., Boc) for amine intermediates to prevent side reactions. Yield improvements (70–85%) are achieved by controlling stoichiometry and solvent purity .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the sulfonamide (-SO-) and methoxybenzamide (-OCH) groups. Key signals include:
- H: δ 7.8–8.1 ppm (aromatic protons adjacent to sulfonyl), δ 6.3–6.6 ppm (furan protons) .
- C: δ 165–170 ppm (amide carbonyl), δ 55–56 ppm (methoxy group) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 433.1 for [M+H]) .
Q. What analytical techniques assess purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%). Mobile phases often use acetonitrile/water gradients .
- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitor hydrolysis of sulfonamide and methoxy groups via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replacing 4-methoxy with 4-ethoxy or 4-fluoro groups) to assess impact on target binding .
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2), a common target for sulfonamides .
- Biological Assays : Compare IC values in enzyme inhibition assays (e.g., COX-2) across analogs to identify key functional groups .
Q. What experimental strategies resolve contradictions in reported biological data for sulfonamide derivatives?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines or bacterial strains to confirm activity thresholds .
- Off-Target Screening : Use kinase profiling panels to rule out non-specific binding .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259375) with in-house results to identify confounding variables (e.g., solvent DMSO concentration) .
Q. How can reaction conditions be optimized to minimize byproducts during scale-up?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (20–60°C), solvent (DMF vs. THF), and catalyst loading (EDCI 1.0–1.5 eq) to identify robust conditions .
- In-Line Monitoring : Use FTIR spectroscopy to track reaction progress and detect intermediates (e.g., acylurea byproducts) .
Q. What computational models predict metabolic pathways for this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate cytochrome P450 metabolism (e.g., CYP3A4-mediated demethylation of the methoxy group) .
- In Vitro Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
